molecular formula C17H26N2O6 B4145135 [2-[2-(4-Ethylpiperazin-1-yl)ethoxy]phenyl]methanol;oxalic acid

[2-[2-(4-Ethylpiperazin-1-yl)ethoxy]phenyl]methanol;oxalic acid

Cat. No.: B4145135
M. Wt: 354.4 g/mol
InChI Key: NUQLMVPFFXSIKM-UHFFFAOYSA-N
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Description

[2-[2-(4-Ethylpiperazin-1-yl)ethoxy]phenyl]methanol;oxalic acid is a complex organic compound that features a piperazine ring, an ethoxy group, and a phenylmethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[2-(4-Ethylpiperazin-1-yl)ethoxy]phenyl]methanol;oxalic acid typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethyl oxalate, followed by alkylation with ethyl bromide.

    Attachment of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction, where the piperazine derivative reacts with ethyl iodide in the presence of a base such as sodium hydride.

    Formation of the Phenylmethanol Moiety: The phenylmethanol group is synthesized through a Grignard reaction, where phenylmagnesium bromide reacts with formaldehyde.

    Final Coupling and Salt Formation: The final step involves coupling the piperazine derivative with the phenylmethanol moiety, followed by the addition of oxalic acid to form the ethanedioate salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenylmethanol moiety can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, [2-[2-(4-Ethylpiperazin-1-yl)ethoxy]phenyl]methanol;oxalic acid can be used as a building block for the synthesis of more complex molecules.

Biology

The compound may serve as a ligand in the study of receptor-ligand interactions, particularly in the context of neurotransmitter receptors.

Medicine

Industry

In material science, the compound could be used in the development of new polymers or as an additive to enhance the properties of existing materials.

Mechanism of Action

The mechanism by which [2-[2-(4-Ethylpiperazin-1-yl)ethoxy]phenyl]methanol;oxalic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • {2-[2-(4-methyl-1-piperazinyl)ethoxy]phenyl}methanol
  • {2-[2-(4-ethyl-1-piperazinyl)ethoxy]phenyl}ethanol

Uniqueness

The presence of the ethanedioate (salt) moiety in [2-[2-(4-Ethylpiperazin-1-yl)ethoxy]phenyl]methanol;oxalic acid may confer unique solubility and stability properties compared to its analogs. Additionally, the specific substitution pattern on the piperazine ring can influence its binding affinity and selectivity towards biological targets.

Properties

IUPAC Name

[2-[2-(4-ethylpiperazin-1-yl)ethoxy]phenyl]methanol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2.C2H2O4/c1-2-16-7-9-17(10-8-16)11-12-19-15-6-4-3-5-14(15)13-18;3-1(4)2(5)6/h3-6,18H,2,7-13H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUQLMVPFFXSIKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCOC2=CC=CC=C2CO.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-[2-(4-Ethylpiperazin-1-yl)ethoxy]phenyl]methanol;oxalic acid
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[2-[2-(4-Ethylpiperazin-1-yl)ethoxy]phenyl]methanol;oxalic acid
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[2-[2-(4-Ethylpiperazin-1-yl)ethoxy]phenyl]methanol;oxalic acid
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[2-[2-(4-Ethylpiperazin-1-yl)ethoxy]phenyl]methanol;oxalic acid
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[2-[2-(4-Ethylpiperazin-1-yl)ethoxy]phenyl]methanol;oxalic acid
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[2-[2-(4-Ethylpiperazin-1-yl)ethoxy]phenyl]methanol;oxalic acid

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